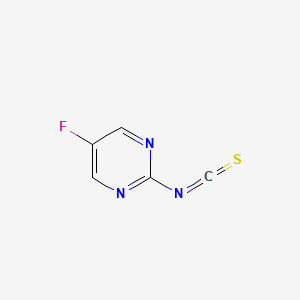
5-Fluoro-2-isothiocyanatopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-isothiocyanatopyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isothiocyanatopyrimidine typically involves the introduction of fluorine and isothiocyanate groups into the pyrimidine ring. One common method is the reaction of 5-fluoropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-isothiocyanatopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, such as amines, to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can be used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions at the fluorine position.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-isothiocyanatopyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and isothiocyanate groups.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-isothiocyanatopyrimidine involves its interaction with biological targets, such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions, while the isothiocyanate group can react with nucleophilic sites on proteins and DNA, potentially leading to the inhibition of enzyme activity or disruption of nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
5-Fluoro-2-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
2-Isothiocyanatopyrimidine: Lacks the fluorine atom but has similar reactivity due to the isothiocyanate group.
Uniqueness
5-Fluoro-2-isothiocyanatopyrimidine is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the isothiocyanate group provides reactive functionality for interactions with biological targets.
Eigenschaften
Molekularformel |
C5H2FN3S |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
5-fluoro-2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H2FN3S/c6-4-1-7-5(8-2-4)9-3-10/h1-2H |
InChI-Schlüssel |
YXMQBWDXLXMAMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
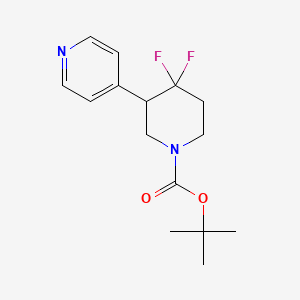
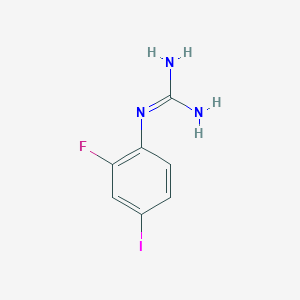
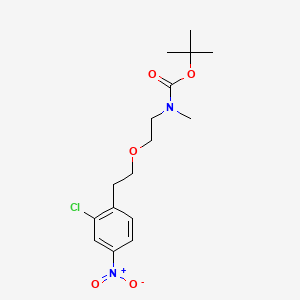
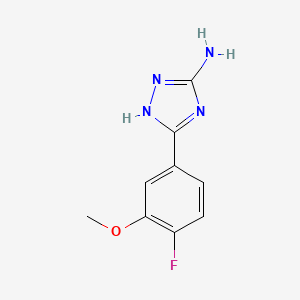

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
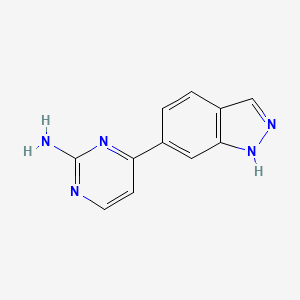
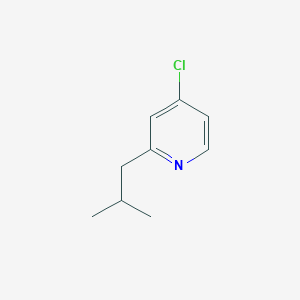
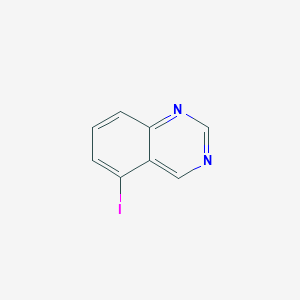
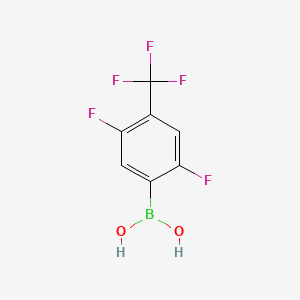
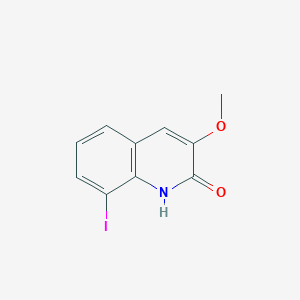
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
